Myristic amide (CAS 638-58-4), systematically known as tetradecanamide, is a 14-carbon saturated primary fatty amide. Characterized by a melting point of approximately 105 °C and a highly stable hydrophobic alkyl chain, it is predominantly utilized in advanced industrial and analytical applications. Unlike bulk structural polymers, tetradecanamide is typically procured as a high-purity analytical internal standard for polymer additive quantification, a specific mass-marker in food contact material migration studies, or a precisely tuned organic phase change material (PCM) for thermal energy storage. Its value lies in its exact C14 chain length, which provides a predictable balance of volatility, thermal transition enthalpy, and chromatographic retention compared to shorter or longer homologous amides [1].
Substituting tetradecanamide with adjacent fatty amides, such as dodecanamide (C12) or hexadecanamide (C16), compromises both analytical resolution and thermodynamic performance. In quality control workflows for polyolefin films, slip agents like oleamide (C18:1) and erucamide (C22:1) must be quantified without matrix interference; using a C16 or C18 saturated amide as an internal standard risks peak overlap, whereas the C14 chain of tetradecanamide guarantees baseline chromatographic separation [1]. In thermal energy storage, the molar heat capacity and melting point scale linearly with carbon number. Replacing tetradecanamide with a C12 analog lowers the phase transition temperature by several degrees, potentially causing premature melting and latent heat loss in systems engineered specifically for the ~105 °C thermal window [2].
In the quantification of erucamide and oleamide slip agents within polyolefin films, tetradecanamide is utilized as a highly reliable internal standard. Because commercial polypropylene and polyethylene formulations rely heavily on C18 and C22 amides for surface lubrication, the C14 chain of tetradecanamide ensures it does not naturally occur in the matrix. During pressurized fluid extraction and subsequent GC-FID or UPLC-MS analysis, tetradecanamide elutes significantly earlier than hexadecanamide (C16) or octadecenamide (C18:1), providing complete baseline resolution[1].
| Evidence Dimension | Chromatographic retention and matrix independence |
| Target Compound Data | Tetradecanamide (C14) provides zero background interference and distinct early elution. |
| Comparator Or Baseline | Erucamide (C22:1) and Oleamide (C18:1) target analytes. |
| Quantified Difference | Complete baseline separation from C18/C22 amides, avoiding the peak overlap that occurs if C16 or C18 saturated amides are used as standards. |
| Conditions | Pressurized fluid extraction (PFE) followed by GC-FID or UPLC-MS analysis of polyolefin films. |
QA/QC laboratories must procure tetradecanamide to ensure accurate, interference-free calibration when measuring slip agent migration in packaging materials.
Differential scanning calorimetry (DSC) of primary alkylamides demonstrates that molar heat capacity (Cp,m) and phase transition temperatures scale strictly with the carbon chain length. Tetradecanamide exhibits a melting transition near 105 °C, fitting perfectly into the linear thermodynamic progression between dodecanamide (C12) and hexadecanamide (C16). This precise thermal behavior allows it to be used as a predictable component in organic phase change materials, where exact latent heat release temperatures are required[1].
| Evidence Dimension | Molar heat capacity and melting transition temperature |
| Target Compound Data | Melting point ~105 °C, with Cp,m scaling linearly with its 14 carbons. |
| Comparator Or Baseline | Dodecanamide (C12, ~99 °C) and Hexadecanamide (C16, ~106 °C). |
| Quantified Difference | Provides a distinct, intermediate thermal buffering capacity exactly proportional to the addition of two methylene groups over the C12 baseline. |
| Conditions | Differential scanning calorimetry (DSC) from 298.15 K upwards. |
Enables thermal engineers to procure the exact chain length necessary to tune the melting point of eutectic PCM blends for targeted heat storage applications.
In regulatory migration testing of hot melt adhesives used in food packaging, ultra-performance liquid chromatography coupled to quadrupole time-of-flight mass spectrometry (UPLC-MS/QTOF) is used to identify non-volatile migrants. Tetradecanamide acts as a specific migration marker, yielding an exact mass-to-charge ratio (m/z 228.2307 in ESI+ mode). This allows it to be unambiguously distinguished from longer-chain adhesive migrants like hexadecanamide (m/z 256.2640) and 9-octadecenamide (m/z 282.2797) [1].
| Evidence Dimension | Exact mass-to-charge (m/z) ratio in ESI+ mode |
| Target Compound Data | m/z 228.2307 |
| Comparator Or Baseline | Hexadecanamide (m/z 256.2640) and 9-octadecenamide (m/z 282.2797) |
| Quantified Difference | A mass difference of ~28 Da (two CH2 units) ensures no isobaric interference during high-resolution MS detection. |
| Conditions | UPLC-MS/QTOF analysis of food contact material simulants (e.g., Tenax or 95% ethanol). |
Provides analytical testing facilities with a highly specific calibration standard for quantifying C14-specific migration limits in packaging adhesives.
The solubility of tetradecanamide in polar aprotic solvents like acetonitrile is highly temperature-dependent, which dictates its handling and processability. At 10 °C, its solubility is extremely low (mass fraction 0.002), but it increases exponentially with heating, reaching a mass fraction of 0.302 (mole fraction 0.072) at 82 °C. This steep solubility curve requires process chemists to implement heated dissolution protocols when formulating tetradecanamide into liquid systems or extracting it from solid matrices [1].
| Evidence Dimension | Mass fraction solubility in acetonitrile |
| Target Compound Data | 0.302 mass fraction at 82 °C |
| Comparator Or Baseline | 0.002 mass fraction at 10 °C |
| Quantified Difference | A 150-fold increase in solubility across a 72 °C heating gradient. |
| Conditions | Synthetic method determination in sealed tubes. |
Informs procurement and process engineering teams that heated reactors and heated transfer lines are mandatory for liquid-phase processing of this compound.
Due to its baseline chromatographic resolution from C18 and C22 amides, tetradecanamide serves as a highly effective internal standard for laboratories quantifying erucamide and oleamide slip agents in polyolefin films. Procurement of high-purity tetradecanamide ensures accurate calibration and prevents matrix interference during GC-FID and UPLC-MS analyses [1].
With a precise melting transition near 105 °C and predictable molar heat capacity, tetradecanamide is procured by materials engineers to formulate eutectic PCM blends. It is specifically selected when a thermal system requires a higher latent heat release temperature than what shorter-chain amides (like dodecanamide) or standard paraffin waxes can provide [2].
Analytical laboratories testing hot melt adhesives and packaging laminates utilize tetradecanamide as a specific mass-marker (m/z 228.2307). Procuring this standard allows for the precise quantification of C14-specific migration limits, ensuring compliance with food safety regulations without isobaric interference from longer-chain migrants[3].
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